molecular formula C14H18N6S B2514842 (2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enethioamide CAS No. 338410-19-8

(2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enethioamide

Cat. No.: B2514842
CAS No.: 338410-19-8
M. Wt: 302.4
InChI Key: RIJTVRNNVCXMRT-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enethioamide is a useful research compound. Its molecular formula is C14H18N6S and its molecular weight is 302.4. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The chemical under investigation has potential implications in the study of cytochrome P450 (CYP) isoforms, which are crucial for the metabolism of many drugs. The use of selective chemical inhibitors can help understand the specific roles of CYP isoforms in drug metabolism and interactions. This knowledge is vital for predicting drug-drug interactions and improving drug design to minimize adverse effects. The review of chemical inhibitors of major human hepatic CYP isoforms highlights the importance of selectivity in these studies (Khojasteh et al., 2011).

Anti-tubercular Activity of Heteroaromatic Compounds

The modification of isoniazid (INH) structure to include heteroaromatic components like the one has shown promising anti-tubercular activity against various Mycobacterium species. This modification leads to compounds with significant activity against both susceptible and INH-resistant non-tuberculous mycobacteria, indicating potential for developing new anti-TB drugs. This approach represents an important point for the rational design of new leads for anti-TB compounds (Asif, 2014).

Dipeptidyl Peptidase IV Inhibitors

The compound may contribute to the development of dipeptidyl peptidase IV (DPP IV) inhibitors, which are a class of drugs used in the treatment of type 2 diabetes mellitus. The review of DPP IV inhibitor patents highlights the intense research in finding new inhibitors, aiming for molecules that inhibit the degradation of incretins without affecting the protease activity on other substrates or disturbing DPP IV's interaction with other proteins (Mendieta et al., 2011).

Competitive Inhibitors of Coagulation Factor Xa

Research into inhibitors of Factor Xa, a key enzyme in the coagulation cascade, has identified compounds with potential as antithrombotic agents. The systematic development of small-molecule inhibitors with exquisite selectivity against other serine proteases could benefit from the structural characteristics of compounds similar to the one under discussion. This work represents significant progress in the development of anticoagulants for acute and chronic indications (Pauls et al., 2001).

Properties

IUPAC Name

(E)-3-amino-2-cyano-N-methyl-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6S/c1-17-14(21)11(10-15)13(16)20-8-6-19(7-9-20)12-4-2-3-5-18-12/h2-5H,6-9,16H2,1H3,(H,17,21)/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJTVRNNVCXMRT-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)C(=C(N)N1CCN(CC1)C2=CC=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)/C(=C(\N)/N1CCN(CC1)C2=CC=CC=N2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.